molecular formula C22H32N2O4S B3018101 N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 1040642-80-5

N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B3018101
CAS No.: 1040642-80-5
M. Wt: 420.57
InChI Key: UXDGQBOWBKLKKA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 4-methoxyphenyl group and a hydroxy-isopentylamino-propyl chain. The 4-methoxyphenyl moiety may influence electronic properties and hydrogen bonding, as seen in related sulfonamides .

Properties

IUPAC Name

N-[2-hydroxy-3-(3-methylbutylamino)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-17(2)13-14-23-15-20(25)16-24(19-7-9-21(28-4)10-8-19)29(26,27)22-11-5-18(3)6-12-22/h5-12,17,20,23,25H,13-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDGQBOWBKLKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(C)C)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₅N₃O₃S
  • Molecular Weight : 357.47 g/mol

Antiinflammatory and Antioxidant Effects

Recent studies have indicated that sulfonamide derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. Specifically, it demonstrated potent inhibition against platelet-type 12-lipoxygenase (12-LOX), which is implicated in various pathophysiological conditions including skin diseases and cancer .

Activity IC50 Value (nM) Mechanism
12-LOX Inhibition<50Competitive inhibition of enzyme activity
Anti-inflammatory-Reduces pro-inflammatory cytokine production
Antioxidant-Scavenges free radicals

Anticancer Properties

The compound's ability to modulate LOX activity suggests potential applications in cancer therapy. By inhibiting 12-LOX, it may reduce tumor growth and metastasis in certain cancer types. Studies have shown that compounds with similar structures can decrease cell proliferation in cancer cell lines .

Enzyme Inhibition

In addition to LOX inhibition, the compound has been evaluated for its effects on other enzymes relevant to skin aging and inflammation, such as tyrosinase and collagenase. Preliminary data suggest that it may inhibit these enzymes, contributing to its potential as a therapeutic agent for skin-related conditions .

Case Studies

  • Skin Aging Model : In a study focusing on skin aging, compounds similar to this compound were tested for their ability to inhibit tyrosinase and collagenase. The results indicated significant inhibition, suggesting a protective effect against photoaging .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines showed that the compound could reduce cell viability and induce apoptosis in a dose-dependent manner. This effect was attributed to the downregulation of LOX-mediated pathways .

The primary mechanism through which this compound exerts its biological effects appears to be through competitive inhibition of specific enzymes involved in inflammatory processes. By targeting LOXs, the compound decreases the production of inflammatory mediators such as leukotrienes, which are known to exacerbate conditions like asthma and arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aminoalkyl Substituents

Compounds 6h–6k () share the 4-methylbenzenesulfonamide backbone but differ in substituents:

  • 6h: Contains phenyl and benzylamino groups (C23H27N2O3S, 95% purity, colorless solid).
  • 6i : Features a piperidinyl group (C15H25N2O3S, 92% purity, colorless solid).
  • 6j: Substituted with butylamino (C14H25N2O3S, 77% purity, colorless paste).
  • 6k: Includes benzylamino (C14H25N2O3S, 65% purity, colorless paste).

Comparison with Target Compound :

  • The target compound’s isopentylamino group (branched C5 chain) contrasts with 6j’s linear butylamino (C4) and 6k’s benzylamino (aromatic). Branching may improve metabolic stability and membrane permeability compared to linear chains.
  • Purity and physical state variations (e.g., solids vs.
Table 1: Aminoalkyl-Substituted Sulfonamides
Compound Substituents Molecular Formula Purity Physical State
Target Compound Isopentylamino, 4-methoxyphenyl Inferred*
6h Phenyl, benzylamino C23H27N2O3S 95% Colorless solid
6i Piperidinyl C15H25N2O3S 92% Colorless solid
6j Butylamino C14H25N2O3S 77% Colorless paste
6k Benzylamino C14H25N2O3S 65% Colorless paste

*Inferred molecular formula: C22H32N2O4S (based on substitution pattern).

Sulfonamides with Oxygen-Containing Substituents

Compounds 37f, 37h, 37l, 37o () incorporate phenoxy, nitrophenoxy, and benzyloxy groups:

  • 37f: Dual phenoxy and nitrophenoxy groups (C26H30N2O9S, colorless solid).
  • 37o: Pyrrolidinyl and phenoxy substituents (white wax, C26H31NO6S).

Comparison with Target Compound :

  • The target compound’s hydroxypropyl chain contrasts with the ether-linked phenoxy groups in 37f/37h.
  • The absence of electron-withdrawing groups (e.g., nitro in 37f ) in the target compound may reduce electrophilic reactivity, favoring stability .

Simplified Sulfonamide Analogues

N-(4-Methoxyphenyl)benzenesulfonamide () lacks the hydroxypropyl and aminoalkyl chains:

  • Simpler structure (C13H13NO3S) with confirmed crystallinity and bioactivity studies .

Comparison with Target Compound :

  • The target compound’s additional hydroxy-isopentylamino-propyl chain introduces hydrogen-bonding sites and steric bulk, likely altering binding affinity in biological systems compared to the simpler analog.

Implications for Bioactivity

Though activity data are lacking, sulfonamides with methoxyphenyl groups (e.g., ) are often explored for antimicrobial or anticancer properties. The target compound’s isopentylamino group may enhance cell penetration, while the 4-methoxyphenyl moiety could modulate target interactions via π-stacking or hydrogen bonding .

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